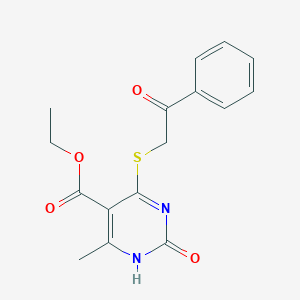

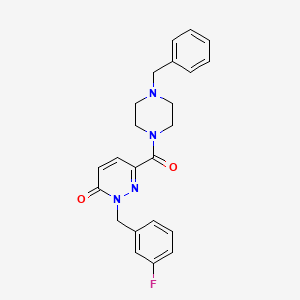

3-ethoxy-1-ethyl-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that are often explored for their potential biological activities and chemical properties. The structural features indicate it might exhibit interactions with biological targets due to the presence of various functional groups known for pharmacological relevance, such as pyrazole, thiadiazole, and fluoro-benzyl moieties.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions. For instance, a related compound synthesis involved solution-phase chemistry to prepare a library of pyrazole-carboxamides, highlighting the importance of selecting appropriate starting materials and reaction conditions to achieve desired structural features and functional group incorporations (Donohue et al., 2002).

Scientific Research Applications

Auxin Activities and Antiblastic Properties

- A study by Yue et al. (2010) investigated compounds structurally related to 3-ethoxy-1-ethyl-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, focusing on their synthesis and potential auxin activities. The research indicated moderate auxin activities and some antiblastic effects on wheat germ Yue et al., 2010.

Inhibitory Activity Against Mycobacterium tuberculosis

- Jeankumar et al. (2013) explored the inhibitory effects of similar compounds on Mycobacterium tuberculosis, identifying one compound that showed significant activity against this bacterium Jeankumar et al., 2013.

Xanthine Oxidase Inhibitory Activity

- Qi et al. (2015) synthesized derivatives with close resemblance to the chemical structure and evaluated their xanthine oxidase inhibitory activity Qi et al., 2015.

Antibacterial Properties

- Research by Wan et al. (2018) on similar compounds demonstrated excellent antibacterial activity against specific bacterial strains, providing a foundation for further exploration of antibacterial applications Wan et al., 2018.

Antitumor Properties

- Nassar et al. (2015) studied compounds analogous to 3-ethoxy-1-ethyl-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, focusing on their potential as anti-tumor agents Nassar et al., 2015.

Cytotoxicity Studies

- Hassan et al. (2014) synthesized and tested compounds with similar structures for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, providing insights into their potential use in cancer research Hassan et al., 2014.

properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2S2/c1-3-23-9-13(15(22-23)25-4-2)14(24)19-16-20-21-17(27-16)26-10-11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJXYCDFGUQFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)